molecular formula C21H30FN3O4 B12378291 Calpain Inhibitor V

Calpain Inhibitor V

Cat. No.: B12378291
M. Wt: 407.5 g/mol
InChI Key: OHIYFORUMMIZOD-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calpain Inhibitor V is a synthetic compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The inhibition of calpain activity has been explored for therapeutic purposes, particularly in neurodegenerative diseases, cardiovascular diseases, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calpain Inhibitor V typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Calpain Inhibitor V can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

Calpain Inhibitor V exerts its effects by binding to the active site of calpain, thereby preventing the protease from cleaving its substrates. This inhibition is achieved through the formation of a covalent bond between the inhibitor and the catalytic cysteine residue of calpain. The molecular targets and pathways involved include the regulation of calcium signaling, modulation of apoptotic pathways, and inhibition of proteolytic activity .

Comparison with Similar Compounds

Similar Compounds

Several other calpain inhibitors have been developed, including:

  • Calpain Inhibitor I
  • Calpain Inhibitor II
  • Calpain Inhibitor XII
  • Calpeptin
  • MDL-28170

Uniqueness of Calpain Inhibitor V

This compound is unique in its high specificity and potency towards calpain. Unlike some other inhibitors, it does not significantly inhibit other cysteine proteases such as cathepsins. This specificity makes it a valuable tool for studying calpain-related pathways and for developing targeted therapies .

Properties

Molecular Formula

C21H30FN3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(2S)-1-[[(3S)-1-fluoro-2-oxo-5-phenylpentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C21H30FN3O4/c1-15(2)19(24-21(28)25-10-12-29-13-11-25)20(27)23-17(18(26)14-22)9-8-16-6-4-3-5-7-16/h3-7,15,17,19H,8-14H2,1-2H3,(H,23,27)(H,24,28)/t17-,19-/m0/s1

InChI Key

OHIYFORUMMIZOD-HKUYNNGSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)CF)NC(=O)N2CCOCC2

Canonical SMILES

CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(=O)CF)NC(=O)N2CCOCC2

Origin of Product

United States

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